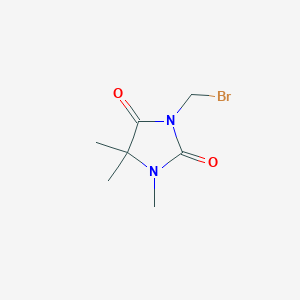
3-溴甲基-1,5,5-三甲基海因酮
描述
3-Bromomethyl-1,5,5-trimethylhydantoin is a derivative of 1,5,5-Trimethylhydantoin (TMH), which is a 1,5,5-trisubstituted hydantoin .
Synthesis Analysis
1,5,5-Trimethylhydantoin may be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolid-ine-2,4-dione .Chemical Reactions Analysis
1,5,5-Trimethylhydantoin may be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolid-ine-2,4-dione .Physical And Chemical Properties Analysis
The density of 1,5,5-Trimethylhydantoin (TMH) is 1.1318g/ml at 25°C .科学研究应用
Synthesis of Other Compounds
3-Bromomethyl-1,5,5-trimethylhydantoin (BrTMH) is often used as a reactant in the synthesis of other compounds. For instance, it can be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolid-ine-2,4-dione .
Hydroamidation of Terminal Alkynes
BrTMH can be used as a reactant for Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This process is crucial in the synthesis of various organic compounds.
Inhibitors of Hepatitis C Virus
BrTMH can be used in the synthesis of selective inhibitors of the hepatitis C virus NS3 serine protease . This has significant implications in the medical field, particularly in the treatment of hepatitis C.
Stereoselective Addition of Imides to Alkynes
BrTMH can be used as a reactant for the stereoselective addition of imides to alkynes . This reaction is important in the synthesis of various organic compounds with specific stereochemistry.
Synthesis of Selective Angiotensin II AT2 Receptor Agonists
BrTMH can be used in the synthesis of selective angiotensin II AT2 receptor agonists . These agonists have potential therapeutic applications in cardiovascular diseases.
Synthesis of N-chlorohydantoins
BrTMH can be used in the synthesis of N-chlorohydantoins . N-chlorohydantoins are used as disinfectants and biocides, and they also have applications in organic synthesis.
Synthesis of P2X7 Receptor Antagonists
BrTMH can be used in the synthesis of P2X7 receptor antagonists . These antagonists have potential therapeutic applications in neurodegenerative diseases and inflammation.
Industrial Research
作用机制
The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . Two novel hydrogen atom transfer reaction (HATR) mechanisms have been proposed: (1) an intramolecular process in which a hydrogen atom undergoes a series of sigmatropic shifts, and (2) an intermolecular pathway in which a radical abstracts a hydrogen atom from a neighboring molecule .
安全和危害
未来方向
The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.
属性
IUPAC Name |
3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDOFXVZYMKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448881 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-1,5,5-trimethylhydantoin | |
CAS RN |
159135-61-2 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

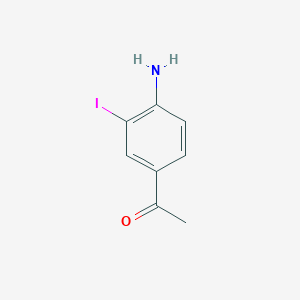

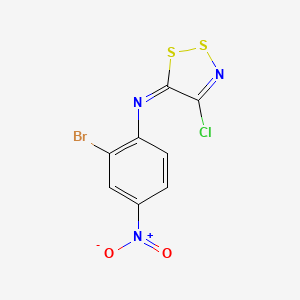
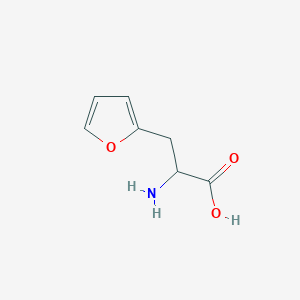

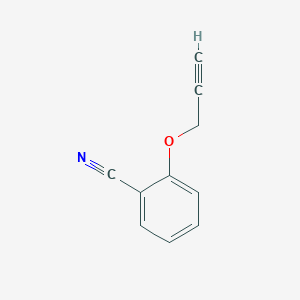
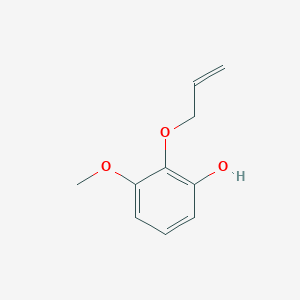

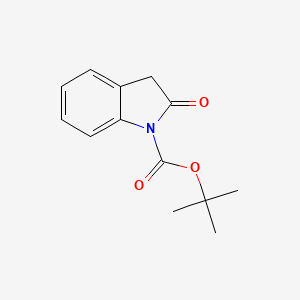

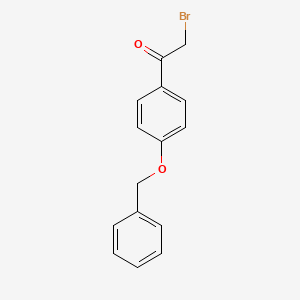

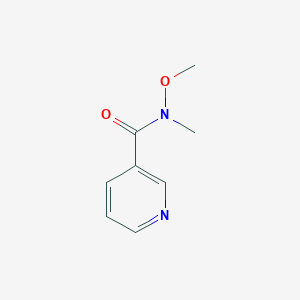
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)